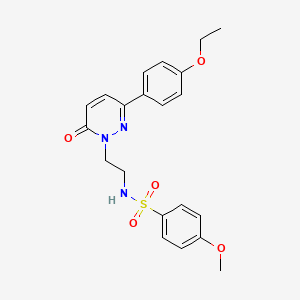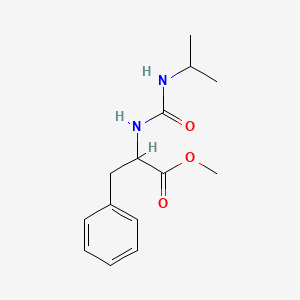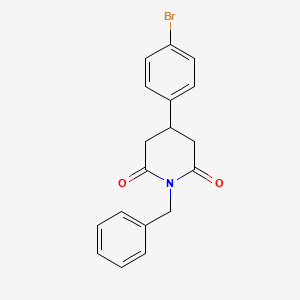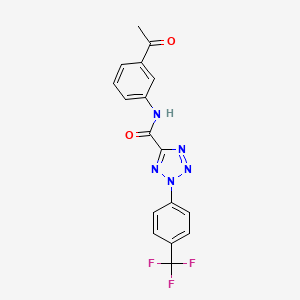![molecular formula C14H15N3O4 B2712014 N-{4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]phenyl}acetamide CAS No. 329699-64-1](/img/structure/B2712014.png)
N-{4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]phenyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Radioligand Imaging
N-{4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]phenyl}acetamide and its derivatives have been explored for their potential in radioligand imaging. One study involved the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with positron emission tomography (PET). This compound is part of a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, showing high selectivity and affinity for the translocator protein, an important target for neuroimaging of neuroinflammation and neurodegenerative diseases (Dollé et al., 2008).
Antimicrobial Activity
The chemical framework of this compound has been utilized to synthesize novel heterocyclic compounds showing significant antimicrobial activity. For instance, derivatives synthesized through facile condensation reactions demonstrated antibacterial and antifungal properties, indicating the potential of this chemical scaffold in developing new antimicrobial agents (Nunna et al., 2014).
Anticancer Agents
Research into 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives revealed their potential as anticancer agents. By attaching different aryloxy groups to the pyrimidine ring, compounds with appreciable cancer cell growth inhibition were synthesized, targeting a range of cancer cell lines. This suggests the adaptability of the this compound scaffold for developing targeted anticancer therapies (Al-Sanea et al., 2020).
Novel Organic Synthesis
The structure of this compound facilitates the synthesis of novel organic compounds, such as isoxazolines and isoxazoles, through cycloaddition reactions. This underscores the versatility of this chemical backbone in organic synthesis, enabling the creation of a diverse range of compounds with potential biological activities (Rahmouni et al., 2014).
Antimicrobial Agents Synthesis
Further exploration of the this compound scaffold led to the synthesis of pyrimidinones and oxazinones fused with thiophene rings, exhibiting strong antibacterial and antifungal activities. This research highlights the compound's scaffold as a promising basis for the development of new antimicrobial agents (Hossan et al., 2012).
Safety and Hazards
The safety data sheet of a similar compound, “Carbamic acid, N- (4,6-dimethoxy-2-pyrimidinyl)-, phenyl ester”, mentions that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[4-(4,6-dimethoxypyrimidin-2-yl)oxyphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-9(18)15-10-4-6-11(7-5-10)21-14-16-12(19-2)8-13(17-14)20-3/h4-8H,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIGDZUEFWGULP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2=NC(=CC(=N2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyclopropyl-4-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2711933.png)

![4-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2711937.png)




![1-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-phenoxypropan-1-one](/img/structure/B2711947.png)

![1-Amino-2-(2-bicyclo[2.2.1]heptanyl)propan-2-ol;hydrochloride](/img/structure/B2711949.png)

![Ethyl 4-{[(2-ethoxy-4-formylphenoxy)acetyl]amino}benzoate](/img/structure/B2711952.png)
![3-[3-(4-{6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)-1,2-oxazol-5-yl]pyridine](/img/structure/B2711954.png)
